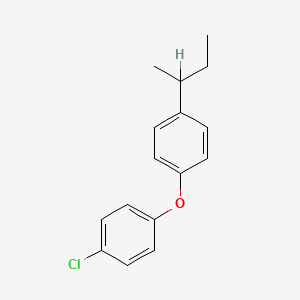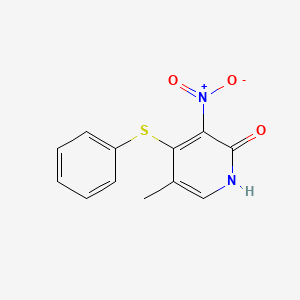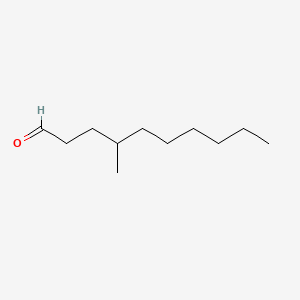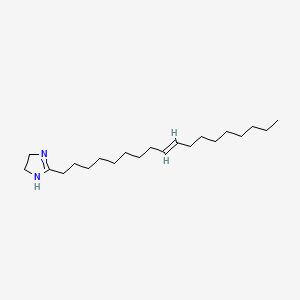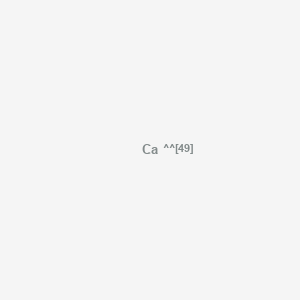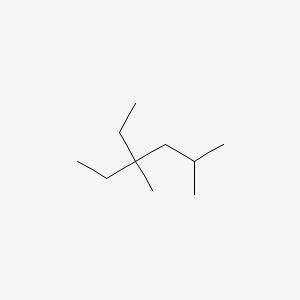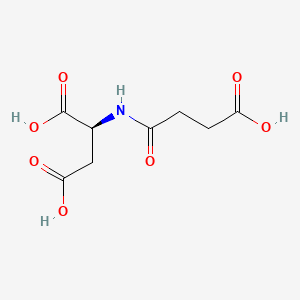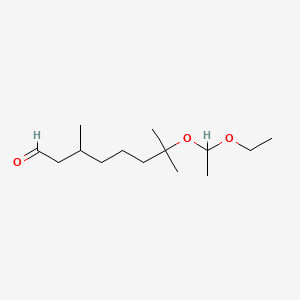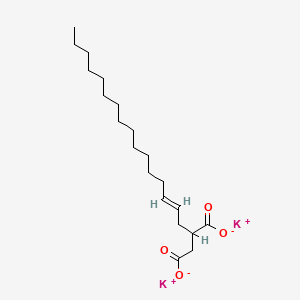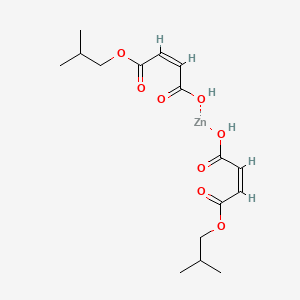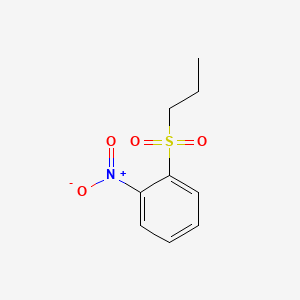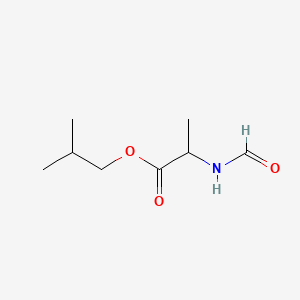
Isobutyl N-formyl-DL-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl N-formyl-DL-alaninate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.2096 g/mol It is an ester derivative of N-formyl-DL-alanine and isobutyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl N-formyl-DL-alaninate typically involves the esterification of N-formyl-DL-alanine with isobutyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under controlled conditions. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl N-formyl-DL-alaninate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of N-formyl-DL-alanine and isobutyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, yielding N-hydroxymethyl-DL-alaninate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: N-formyl-DL-alanine and isobutyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: N-hydroxymethyl-DL-alaninate.
Wissenschaftliche Forschungsanwendungen
Isobutyl N-formyl-DL-alaninate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a prodrug or in drug delivery systems.
Wirkmechanismus
The mechanism of action of isobutyl N-formyl-DL-alaninate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The ester bond can be hydrolyzed to release the active form of the compound, which can then interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobutyl N-formyl-L-alaninate: A similar compound with a different stereochemistry.
Isobutyl N-formyl-D-alaninate: Another stereoisomer of the compound.
N-Formyl-DL-alanine methyl ester: A methyl ester derivative of N-formyl-DL-alanine.
Uniqueness
Isobutyl N-formyl-DL-alaninate is unique due to its specific ester linkage and the presence of both D- and L-alanine forms. This dual stereochemistry can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
85508-29-8 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-methylpropyl 2-formamidopropanoate |
InChI |
InChI=1S/C8H15NO3/c1-6(2)4-12-8(11)7(3)9-5-10/h5-7H,4H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
FGOLYBWRHWRGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(C)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


